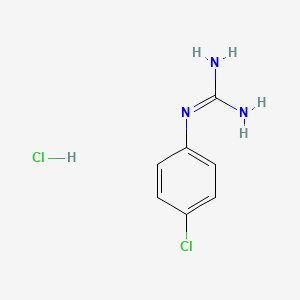

4-Chlorophenylguanidine hydrochloride

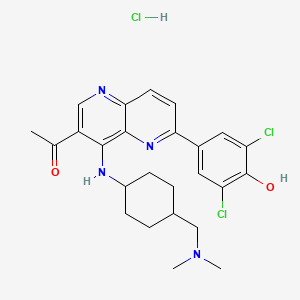

货号 B560199

CAS 编号:

14279-91-5

分子量: 206.07

InChI 键: RMFZXBDENVVLSL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

4-Chlorophenylguanidine hydrochloride is a potent and specific inhibitor of urokinase . It is also a positive allosteric modulator at acid sensing ion channel 3 (ASIC3), which increases its pH sensitivity . It is used as a reagent in the synthesis of pyrimidine derivatives as hSMG-1 inhibitors, potential targets for cancer treatment .

Molecular Structure Analysis

The molecular formula of 4-Chlorophenylguanidine hydrochloride is C7H8ClN3.HCl . Its molecular weight is 206.07 .Physical And Chemical Properties Analysis

The molecular weight of 4-Chlorophenylguanidine hydrochloride is 206.07 . It is soluble to 100 mM in water .科学研究应用

Urokinase Inhibition

- Scientific Field : Biochemistry and Pharmacology

- Application Summary : 4-Chlorophenylguanidine hydrochloride is a potent and specific inhibitor of urokinase . Urokinase is a serine protease, and its primary physiological substrate is plasminogen, which is an inactive form of plasmin . Urokinase plays an important role in vascular diseases and cancer .

Urokinase Inhibition

- Scientific Field : Biochemistry and Pharmacology

- Application Summary : 4-Chlorophenylguanidine hydrochloride is a potent and specific inhibitor of urokinase . Urokinase is a serine protease, and its primary physiological substrate is plasminogen, which is an inactive form of plasmin . Urokinase plays an important role in vascular diseases and cancer .

Acid Sensing Ion Channel 3 (ASIC3) Modulation

安全和危害

未来方向

属性

IUPAC Name |

2-(4-chlorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3.ClH/c8-5-1-3-6(4-2-5)11-7(9)10;/h1-4H,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFZXBDENVVLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657531 | |

| Record name | N''-(4-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenylguanidine hydrochloride | |

CAS RN |

14279-91-5 | |

| Record name | N''-(4-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chlorophenyl)guanidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

8

Citations

… For the control group, the cells were pretreated by 2 mM 4-chlorophenylguanidine hydrochloride (4-CPG, a uPA inhibitor) (26) for 1 h followed by incubation with 25 μM GGR-AmLuc. BL …

Number of citations: 11

pubs.acs.org

NO-Synthases are heme proteins that catalyze the oxidation of l-arginine into NO and l-citrulline. Some non-amino acid alkylguanidines may serve as substrates of inducible NOS (iNOS…

Number of citations: 13

pubs.acs.org

… Z-GGRFF-IR775 (ie, “Z-GGRFF-IR775”), Z-GGRFF-IR775 with uPA (ie, “Z-GGRFF-IR775 + uPA”), and Z-GGRFF-IR775 with uPA and its inhibitor 4-chlorophenylguanidine hydrochloride (…

Number of citations: 3

pubs.acs.org

… For inhibition study, MDA-MB-231 or HT-1080 cells were pretreated with 50 μM 4-chlorophenylguanidine hydrochloride (4-CPG) for 1 h [39], incubated with 10 μL mass nanoprobe GS …

Number of citations: 0

www.sciencedirect.com

… Phorbol 12-myristate 13-acetate (PMA) and 4-chlorophenylguanidine hydrochloride (urokinase inhibitor) were purchased from Sigma Aldrich (Shanghai, China). The plasmin activity …

Number of citations: 2

www.sciencedirect.com

Injury to the vertebrate central nervous system (CNS) causes permanent deficits due to the inability of neurons to regenerate lost connections. Many studies have implicated the CNS …

Number of citations: 2

search.proquest.com

… Two uPA specific inhibitor, 4-chlorophenylguanidine hydrochloride (4cgh) and UK122, were added before IVM or 16 h after IVM. COCs ovulated into the oviduct were cultured in MEMα …

Number of citations: 1

link.springer.com

Neurones in the superficial layers of the superior colliculus (SSC) respond to novel visual events. Cells in the SSC project via neurones in the deep layer of the superior colliculus to …

Number of citations: 4

search.proquest.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-6-morpholino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B560116.png)

![(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide](/img/structure/B560125.png)